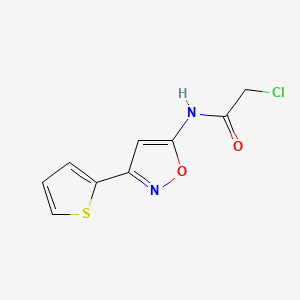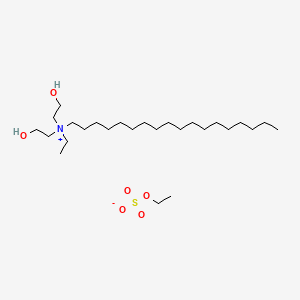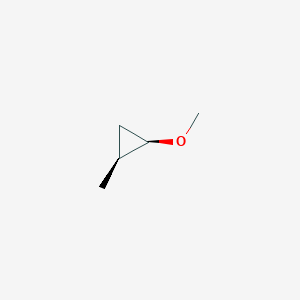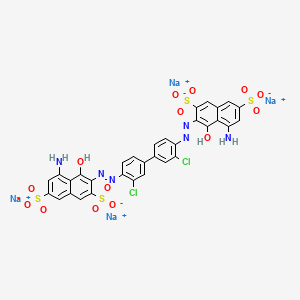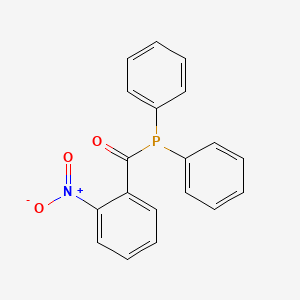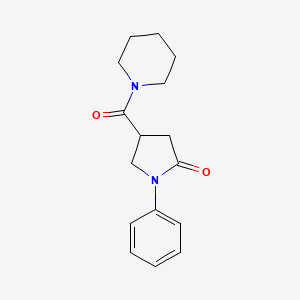
CID 78063382
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063382” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Chemical Reactions Analysis
CID 78063382 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 78063382 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in organic synthesis. In biology, it could serve as a probe or tool for studying biochemical pathways. In medicine, compounds like this compound are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 78063382 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
CID 78063382 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific activities or properties. For instance, compounds with similar molecular weights or chemical backbones might exhibit different reactivity or biological effects. Some similar compounds include those with related chemical structures or those that act on the same molecular targets.
Conclusion
This compound is a compound with diverse applications in scientific research, ranging from chemistry and biology to medicine and industry Its preparation involves specific synthetic routes, and it undergoes various chemical reactions
Properties
Molecular Formula |
KSi4 |
|---|---|
Molecular Weight |
151.44 g/mol |
InChI |
InChI=1S/K.Si4/c;1-4(2)3/q+1;-1 |
InChI Key |
HHDNLRMMQRMTOT-UHFFFAOYSA-N |
Canonical SMILES |
[Si][Si-]([Si])[Si].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



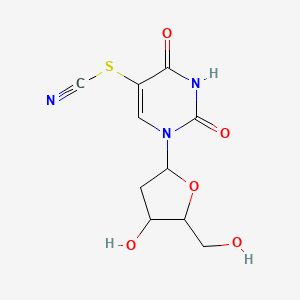
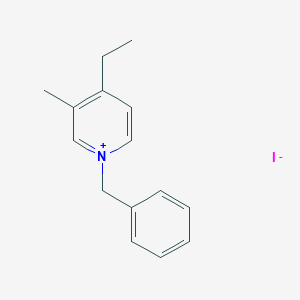

![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
